N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Overview

Description

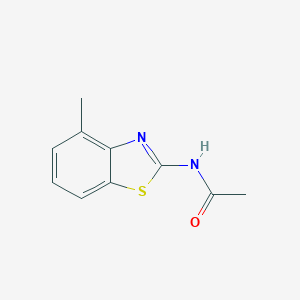

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring fused with a methyl group at the 4th position and an acetamide group at the 2nd position. Its unique structure makes it a valuable candidate for various scientific and industrial applications.

Mechanism of Action

Target of Action

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, also known as acetamide,N-(4-methyl-2-benzothiazolyl)-, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall

Biochemical Pathways

The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats .

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth. By disrupting the biosynthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to the death of the bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods offer higher yields and reduced reaction times, making them suitable for large-scale production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Benzothiazole: The parent compound, known for its broad range of biological activities.

2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

4-Methylbenzothiazole: Similar structure but lacks the acetamide group, leading to different chemical properties.

Uniqueness: N-(4-methyl-1,3-benzothiazol-2-yl)acetamide stands out due to the presence of both the methyl and acetamide groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound derived from the benzothiazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzothiazole ring with a methyl group at the 4-position and an acetamide group at the 2-position. This unique structure contributes to its biological reactivity and potential therapeutic applications.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial potential. Research indicates that compounds with a benzothiazole skeleton exhibit antibacterial , antifungal , and anticancer properties. Specifically, this compound has shown effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella typhi .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 µg/mL | |

| S. aureus | 25 µg/mL | |

| S. typhi | 75 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression . The specific pathways involved in these processes are still under investigation.

The primary mechanism by which this compound exerts its biological effects involves targeting specific enzymes and cellular processes:

- Inhibition of DprE1 : This compound has been identified as an inhibitor of DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-epimerase), an essential enzyme in the biosynthesis of arabinogalactan in mycobacteria. By inhibiting DprE1, the compound disrupts the integrity of the bacterial cell wall, leading to increased susceptibility to external threats and ultimately bacterial death .

- Interaction with Cellular Targets : Benzothiazole derivatives often interact with various molecular targets such as enzymes and receptors. This interaction can modulate signaling pathways critical for cellular functions, contributing to their antimicrobial and anticancer activities .

Pharmacokinetics

Benzothiazole derivatives are generally well absorbed with good bioavailability. The pharmacokinetic profile of this compound suggests that it could be effectively utilized in therapeutic settings due to its favorable absorption characteristics .

Case Studies

Several case studies highlight the effectiveness of this compound:

- A study demonstrated significant antibacterial activity against Bacillus subtilis, where the MIC was found to be lower than that of standard antibiotics like levofloxacin .

- In another investigation focusing on anticancer properties, derivatives similar to this compound were shown to induce apoptosis in human cancer cell lines, suggesting potential for development as a chemotherapeutic agent .

Properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-6-4-3-5-8-9(6)12-10(14-8)11-7(2)13/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWPYVREDAQTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.